molecular formula C10H10N2O2 B596998 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261588-72-0

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B596998
CAS No.: 1261588-72-0
M. Wt: 190.202
InChI Key: CKCBQXQNAUHBDX-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators , while FGFRs are involved in various types of tumors .

Mode of Action

The compound interacts with its targets, leading to their inhibition. In the case of JAK3, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity . For FGFRs, the compound exhibited potent inhibitory activity .

Biochemical Pathways

Upon binding to their respective receptors associated with JAKs, cytokines induce JAK activation, following phosphorylation of the receptors. Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in the cytoplasm, which are dimerized to translocate to the nucleus and activate gene transcription to promote cytokine-responsive gene expression . In the case of FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The inhibition of JAK3 by the compound can lead to the modulation of immune responses, making it potentially useful in treating immune diseases such as organ transplantation . In the case of FGFRs, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrolopyridine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and facilitates its incorporation into various chemical and biological systems .

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBQXQNAUHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718308
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261588-72-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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